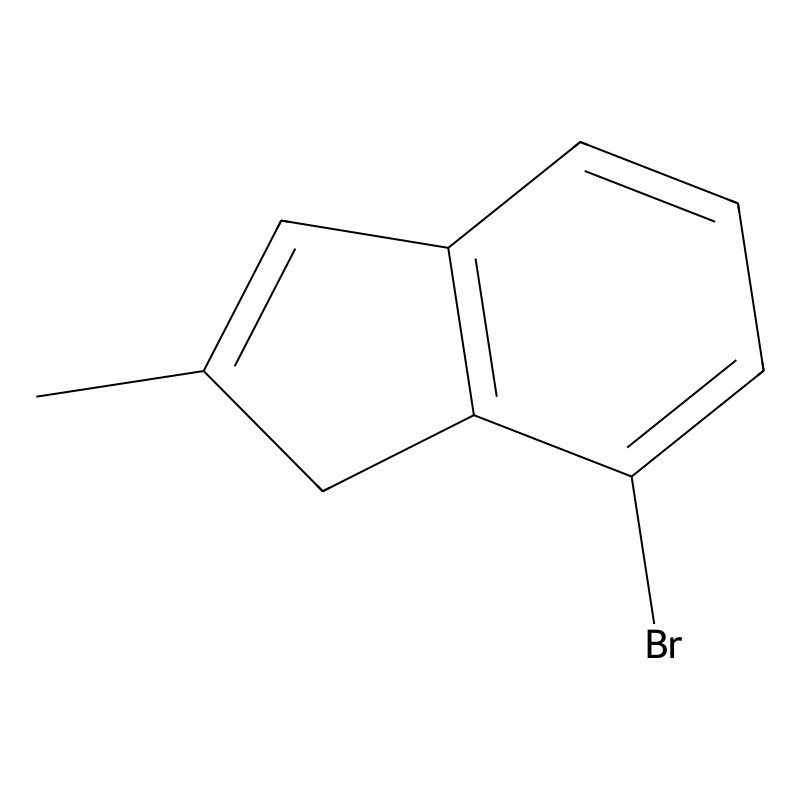

7-Bromo-2-methyl-1H-indene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Retinoic Acid Receptor α Agonists

Scientific Field: Medicinal Chemistry

Application Summary: A series of novel indene-derived retinoic acid receptor α (RARα) agonists have been designed and synthesized.

Methods of Application: The use of receptor binding, cell proliferation and cell differentiation assays demonstrated that most of these compounds exhibited moderate RARα binding activity and potent antiproliferative activity.

Synthesis of ansa-zirconocenes

7-Bromo-2-methyl-1H-indene is an organic compound belonging to the class of indenes. Indenes are hydrocarbons with a three-membered ring fused to a benzene ring. Information on the natural occurrence or specific origin of 7-Bromo-2-methyl-1H-indene is currently limited. However, its structure suggests it could potentially be synthesized from indene or related compounds through halogenation and methylation reactions []. The significance of 7-Bromo-2-methyl-1H-indene in scientific research is not yet well-established.

Molecular Structure Analysis

The key feature of 7-Bromo-2-methyl-1H-indene is its bicyclic structure. It consists of a benzene ring fused to a cyclopropane ring (three-membered ring) with a bromine atom attached at the 7th position of the indene ring and a methyl group at the 2nd position [, ]. This structure suggests potential for aromatic character due to the presence of the benzene ring, along with some degree of strain due to the cyclopropane ring. The presence of the bromine atom can influence reactivity through its electron-withdrawing nature.

Chemical Reactions Analysis

- Substitution reactions: The bromine atom, being a good leaving group, could be susceptible to nucleophilic substitution reactions. Depending on the reaction conditions, this could lead to the replacement of bromine with other functional groups like hydroxyl (-OH) or amine (-NH2).

- Addition reactions: The double bond in the indene ring might participate in addition reactions with electrophiles or under radical conditions.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 7-Bromo-2-methyl-1H-indene is scarce. However, based on similar indenes, it can be predicted to be a colorless to light yellow liquid at room temperature with a boiling point likely above 200°C. Its lipophilicity (affinity for fats) might be moderate due to the presence of the aromatic ring and the alkyl group [].

- Electrophilic Aromatic Substitution: The bromine atom makes the compound susceptible to electrophilic attack, allowing for further functionalization.

- Nucleophilic Substitution Reactions: The presence of the bromine atom can facilitate nucleophilic substitution, where nucleophiles can replace the bromine atom.

- Halogenation and Methylation: It can be synthesized from indene or related compounds through halogenation or methylation reactions .

Research on the biological activity of 7-Bromo-2-methyl-1H-indene is limited but suggests potential applications in medicinal chemistry. It has been identified as a precursor for synthesizing novel retinoic acid receptor α agonists, which exhibit moderate binding activity and antiproliferative effects in cell proliferation assays. These findings indicate that compounds derived from 7-Bromo-2-methyl-1H-indene may have therapeutic potential in cancer treatment .

There are several methods reported for synthesizing 7-Bromo-2-methyl-1H-indene:

- Bromination of 2-Methylindene: Reacting 2-methylindene with bromine under controlled conditions yields 7-Bromo-2-methyl-1H-indene.text

2-Methylindene + Br2 → 7-Bromo-2-methyl-1H-indene - From 4-Bromo-6-chloro-2-methylindan-1-one: This method involves multiple steps, including substitution reactions that lead to the formation of the desired compound .

7-Bromo-2-methyl-1H-indene serves as a valuable reagent in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Retinoic Acid Receptor Agonists: It is a precursor for compounds that activate retinoic acid receptors, which are important in regulating cell differentiation and proliferation.

- Building Block for Ansa-Zirconocenes: This compound is used in creating ansa-zirconocenes that have applications in catalysis and material science .

Interaction studies involving 7-Bromo-2-methyl-1H-indene primarily focus on its role as a ligand for retinoic acid receptors. The binding affinity and biological activity have been evaluated through receptor binding assays and cell differentiation studies, indicating its potential role in modulating cellular processes relevant to cancer biology .

Several compounds share structural similarities with 7-Bromo-2-methyl-1H-indene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Indene | Parent compound; lacks halogen and methyl groups | Basic structural unit with no substituents |

| 7-Bromoindene | Similar bromination but lacks methyl group | Less lipophilic than 7-Bromo-2-methyl-1H-indene |

| 2-Methylindene | Methylated version of indene | Lacks halogen; different reactivity profile |

| 4-Bromo-6-chloroindane | Contains both bromine and chlorine | More complex substitution pattern |

The uniqueness of 7-Bromo-2-methyl-1H-indene lies in its specific combination of a bromine atom at the 7th position and a methyl group at the 2nd position, which influences its reactivity and potential biological activity compared to other similar compounds.

The development of 7-bromo-2-methyl-1H-indene synthesis has evolved through several distinct phases over the past decades. Early synthetic approaches focused on the selective bromination of indene derivatives, which often resulted in mixtures of regioisomers with limited selectivity. The foundational work established by Nazarov and subsequent researchers laid the groundwork for understanding electrocyclic reactions involving indene derivatives, particularly through the development of the Nazarov cyclization reaction. This reaction became instrumental in creating substituted indenes through controlled cyclization of dienones, providing access to various indene frameworks with specific substitution patterns.

The evolution of palladium-catalyzed methodologies marked a significant advancement in the field. Research by Voskoboynikov and colleagues demonstrated sophisticated approaches to synthesize 4-/7-bromo-2-methyl-1H-indenes using Lewis acid-catalyzed cyclization of appropriately substituted propanoyl chlorides. Their work established two primary synthetic routes: intramolecular acylation of 3-(2-halophenyl)-2-methylpropanoyl chloride under Friedel-Crafts conditions, and Lewis-acid-catalyzed Nazarov cyclization of 1-(2-halophenyl)-2-methyl-2-propen-1-one derivatives. These methodologies provided reliable access to target compounds with excellent regioselectivity, typically favoring the 7-bromo isomer in ratios of approximately 7:1 to 10:1 over the corresponding 4-bromo isomer.

The development of alternative synthetic strategies through ortho-lithiation reactions represented another significant milestone. This approach involved the lithiation of readily available 1-indanols followed by lithium-halogen exchange and subsequent dehydration reactions. While this method showed promise for specific substrates, optimization challenges and relatively low yields for certain transformations limited its broader application. The continuous refinement of these synthetic approaches has led to more efficient and scalable procedures that are now employed in both academic research and industrial applications.

Current Academic Interest and Research Landscape

Contemporary research on 7-bromo-2-methyl-1H-indene spans multiple disciplines, reflecting its versatility as a synthetic intermediate. The compound has gained particular prominence in metallocene chemistry, where it serves as a precursor for the synthesis of ansa-metallocenes containing bis(2-methyl-4-arylindenyl)dimethylsilane ligands. These metallocene complexes have demonstrated exceptional performance in olefin polymerization catalysis, offering enhanced activity and improved polymer properties compared to traditional catalyst systems.

Recent investigations have focused on the development of nitrogen-interrupted cyclization cascades that utilize halogenated indenes as key substrates. Research by Milosavljevic and Frontier has demonstrated the successful implementation of halo-Prins/halo-Nazarov coupling cascades that join simple building blocks to furnish functionalized cyclopenta[b]indolines with multiple contiguous stereocenters. This methodology represents a significant advancement in the field of stereocontrolled synthesis, enabling the rapid construction of complex three-dimensional scaffolds that are valuable in drug discovery campaigns.

The compound has also found applications in the synthesis of pharmaceutically relevant molecules. Studies have shown that derivatives of 7-bromo-2-methyl-1H-indene can serve as precursors for retinoic acid receptor agonists, which play crucial roles in regulating cell differentiation and proliferation. These compounds have demonstrated moderate binding activity and potent antiproliferative effects in various cell-based assays, indicating their potential utility in cancer therapy research.

Theoretical Significance in Synthetic Organic Chemistry

The theoretical importance of 7-bromo-2-methyl-1H-indene in synthetic organic chemistry stems from its unique electronic and steric properties that enable diverse reaction pathways. The compound's bicyclic structure, featuring a benzene ring fused to a cyclopentene ring, provides aromatic stabilization while maintaining reactive sites for further functionalization. The bromine substituent at the 7-position acts as an excellent leaving group in various substitution reactions, while simultaneously serving as a directing group for regioselective transformations.

The methyl group at the 2-position introduces important steric considerations that influence reaction outcomes. In Nazarov cyclization reactions, α-substitution with the methyl group increases the population of the requisite s-trans/s-trans conformer due to allylic strain, leading to enhanced reaction rates and improved selectivity. This conformational bias has been exploited in various synthetic applications to achieve highly stereoselective transformations that would otherwise be challenging to control.

The compound's reactivity profile in palladium-catalyzed cross-coupling reactions demonstrates the importance of substrate design in modern synthetic chemistry. The bromine substituent readily participates in oxidative addition to palladium(0) complexes, enabling efficient Suzuki-Miyaura, Stille, and Heck coupling reactions. These transformations provide access to a vast array of aryl-substituted indenes that serve as valuable building blocks for more complex molecular architectures.

Recent computational studies have provided insights into the electronic properties that govern the compound's reactivity. The electron-withdrawing nature of the bromine substituent creates polarization within the indene framework, facilitating nucleophilic attack at specific positions while deactivating others. This electronic bias has been leveraged in the development of polarized Nazarov cyclizations, where electron-donating and electron-withdrawing groups are strategically positioned to improve overall reaction selectivity.

Research Challenges and Opportunities

Despite significant advances in the synthesis and application of 7-bromo-2-methyl-1H-indene, several challenges remain that present opportunities for future research. One primary challenge involves the development of more atom-economical synthetic routes that minimize waste generation and reduce the need for stoichiometric reagents. Current synthetic methods often require multiple equivalents of Lewis acids or other promoters, limiting the overall efficiency and environmental sustainability of these processes.

The regioselectivity of bromination reactions continues to pose challenges when attempting to access specific isomers in high purity. While current methods favor the 7-bromo isomer, the separation of regioisomeric mixtures requires sophisticated purification techniques that increase overall synthetic complexity. Research opportunities exist in developing more selective bromination protocols or alternative halogenation strategies that provide improved regiocontrol.

Enantioselective synthesis represents another significant challenge and opportunity in this field. While various racemic synthetic routes have been established, the development of asymmetric methodologies for accessing enantiomerically pure 7-bromo-2-methyl-1H-indene remains limited. This limitation restricts the compound's utility in applications requiring specific stereochemical configurations, particularly in pharmaceutical research where enantiomeric purity is often crucial for biological activity.

The scalability of current synthetic methods presents practical challenges for industrial applications. Many of the published procedures are optimized for laboratory-scale synthesis and may require significant modification for large-scale production. Research opportunities exist in developing continuous flow processes, improving catalyst turnover numbers, and optimizing reaction conditions for industrial implementation.

| Challenge Area | Current Limitations | Research Opportunities |

|---|---|---|

| Synthetic Efficiency | Multiple equivalents of reagents required | Development of catalytic processes with improved atom economy |

| Regioselectivity | Isomer separation challenges | Selective halogenation protocols and alternative synthetic strategies |

| Stereoselectivity | Limited enantioselective methods | Asymmetric synthetic methodologies for enantiomerically pure products |

| Scalability | Laboratory-scale optimization | Continuous flow processes and industrial implementation strategies |

| Substrate Scope | Limited functional group tolerance | Broader substrate scope and improved reaction conditions |

Classical Synthetic Routes

From 4-Bromo-6-chloro-2-methylindan-1-one

The most established classical route for synthesizing 7-bromo-2-methyl-1H-indene involves the reduction of 4-bromo-6-chloro-2-methylindan-1-one followed by acid-catalyzed dehydration [1]. The synthesis begins with 4-bromo-6-chloro-2-methylindan-1-one (116 g, 0.52 mol) dissolved in 950 mL of tetrahydrofuran-methanol (2:1, vol.) [1]. Sodium tetrahydroborate (38.3 g, 1.02 mol) is added in small portions over 2 hours at -5°C, maintaining the temperature below 0°C throughout the addition [1].

The reaction mixture is stirred overnight at ambient temperature, then poured onto 1000 cm³ of ice and acidified with 10% hydrochloric acid to pH 4 [1]. The organic layer is separated and the aqueous layer extracted with methyl-tert-butyl ether (3 × 300 mL) [1]. The combined organic extracts are dried over potassium carbonate and evaporated to dryness [1].

To the residue, 1500 mL of toluene is added along with a catalytic amount of para-toluenesulfonic acid (approximately 2 g) and the mixture is refluxed for 2 hours [1]. The solution is then cooled to room temperature and passed through a short silica gel column (40-63 μm, diameter 60 mm, length 40 mm) [1]. The column is additionally eluted with 250 mL of toluene, and the combined extract is evaporated to dryness [1].

Sodium Tetrahydroborate Reduction Pathways

Sodium tetrahydroborate (NaBH₄) serves as the primary reducing agent in the classical synthesis of 7-bromo-2-methyl-1H-indene [1] [27]. This hydride reducing agent selectively reduces the carbonyl group of the indanone precursor to the corresponding alcohol [27] [29]. The reduction proceeds through nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated during workup [27].

The choice of solvent system is critical for optimal reduction efficiency [1]. The tetrahydrofuran-methanol mixture (2:1) provides sufficient solubility for both the substrate and the reducing agent while maintaining appropriate reaction kinetics [1]. Temperature control during the addition is essential, as temperatures above 0°C can lead to side reactions and reduced selectivity [1].

| Parameter | Specification |

|---|---|

| Reducing Agent | Sodium tetrahydroborate (NaBH₄) |

| Solvent | THF-MeOH (2:1) |

| Temperature | -5°C (addition), ambient (stirring) |

| Reaction Time | 2 hours addition, overnight stirring |

| Equivalents | 2.0 equiv NaBH₄ |

Dehydrohalogenation and Ring-Closing Approaches

The dehydrohalogenation step involves acid-catalyzed elimination of water from the intermediate alcohol to form the indene double bond [1] [32]. Para-toluenesulfonic acid functions as a Brønsted acid catalyst, promoting the elimination reaction through protonation of the hydroxyl group [1] [44]. The reaction proceeds via an E1 mechanism, with formation of a carbocation intermediate that subsequently loses a proton to generate the alkene [32] [33].

Toluene serves as the reaction medium for this transformation, providing an aprotic environment that favors the elimination pathway over competing substitution reactions [1] [13]. The reflux conditions (approximately 110°C) provide sufficient thermal energy to drive the elimination reaction to completion [1]. The reaction typically requires 2 hours at reflux temperature to achieve quantitative conversion [1].

The mechanism involves initial protonation of the hydroxyl group by para-toluenesulfonic acid, followed by departure of water to form a benzylic carbocation [33]. The high stability of the benzylic carbocation facilitates the elimination process [33]. Subsequent deprotonation at the adjacent carbon atom leads to formation of the indene double bond [33].

Contemporary Synthetic Strategies

Palladium-Catalyzed Methodologies

Modern synthetic approaches to brominated indenes increasingly employ palladium-catalyzed methodologies [6] [9] [12]. These contemporary strategies offer improved selectivity and functional group tolerance compared to classical methods [6]. Palladium-catalyzed Suzuki-Miyaura reactions provide efficient routes for the synthesis of aryl-substituted indenes, including brominated derivatives [6].

The use of palladium catalysts enables cross-coupling reactions between brominated indene precursors and various nucleophilic partners [6] [9]. Typical reaction conditions involve palladium tetrakis(triphenylphosphine) or similar phosphine-ligated palladium complexes as catalysts [6]. These reactions proceed through oxidative addition of the aryl bromide to palladium(0), followed by transmetalation and reductive elimination steps [6].

Negishi coupling protocols have also been successfully applied to indene synthesis, utilizing organozinc reagents as nucleophilic coupling partners [6]. These reactions typically proceed under mild conditions and demonstrate excellent functional group compatibility [6]. The development of air-stable palladium precatalysts has further enhanced the practical utility of these transformations [6].

| Coupling Method | Catalyst | Temperature Range | Typical Yields |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 80-140°C | 60-90% |

| Negishi | Pd(OAc)₂/PPh₃ | 60-100°C | 70-95% |

| Stille | Pd₂(dba)₃/AsPh₃ | 100-120°C | 65-85% |

THF-Methanol Solvent Systems

Tetrahydrofuran-methanol solvent mixtures have proven particularly effective for indene synthesis reactions [1] [14] [16]. The combination provides optimal solvation properties for both polar and nonpolar reaction components [1]. The 2:1 ratio of tetrahydrofuran to methanol represents an optimal balance between substrate solubility and reagent compatibility [1].

The protic character of methanol facilitates proton transfer processes while tetrahydrofuran provides coordination sites for metal centers in organometallic reactions [14]. This solvent system demonstrates excellent compatibility with sodium tetrahydroborate reduction reactions, as evidenced by the high yields achieved in the classical synthetic route [1]. The moderate polarity of the mixed solvent system also promotes efficient extraction during workup procedures [1].

Research has demonstrated that alternative solvent ratios can significantly impact reaction outcomes [16]. Higher methanol content tends to favor protonation reactions but may lead to competing side reactions [16]. Conversely, increased tetrahydrofuran content improves substrate solubility but can reduce the efficiency of proton transfer steps [16].

Toluene-Based Synthetic Approaches

Toluene serves as an essential solvent for the cyclization and dehydration steps in indene synthesis [1] [13] [18]. The aromatic solvent provides excellent thermal stability under reflux conditions while maintaining chemical inertness toward the reaction participants [1]. Toluene's relatively high boiling point (110.6°C) enables effective heat transfer during the acid-catalyzed elimination reactions [1].

The use of toluene in photochemical indene synthesis has also been explored [13]. Under blue light irradiation, toluene can serve as both solvent and potential hydrogen atom source in radical-mediated transformations [13]. These photochemical approaches offer mild reaction conditions and excellent functional group tolerance [13].

Recent developments in green chemistry have prompted investigation of alternative aromatic solvents for indene synthesis [16]. However, toluene remains the gold standard for thermal cyclization reactions due to its optimal combination of thermal stability, chemical inertness, and substrate solubility [16] [18].

Purification and Isolation Techniques

Column Chromatography Optimization

Column chromatography represents the most widely employed purification technique for brominated indenes [1] [21]. Silica gel (40-63 μm particle size) provides optimal separation efficiency for these compounds [1]. The separation is typically achieved using gradient elution with petroleum ether and ethyl acetate mixtures [21].

Initial elution with pure petroleum ether removes nonpolar impurities, followed by gradual introduction of ethyl acetate to elute the product [21]. Typical gradient profiles range from 30:1 to 5:1 petroleum ether:ethyl acetate ratios [21]. The brominated indene products typically elute at intermediate polarity, allowing effective separation from both more polar and less polar contaminants [21].

Column dimensions significantly impact separation efficiency [1]. A column diameter of 60 mm and length of 40 mm provides adequate resolution for preparative-scale purifications [1]. The silica gel bed height should be approximately 20-30 times the column diameter for optimal separation [1].

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel (40-63 μm) |

| Mobile Phase | Petroleum ether/EtOAc gradient |

| Column Dimensions | 60 mm × 40 mm |

| Gradient Range | 30:1 to 5:1 (v/v) |

| Flow Rate | 2-5 mL/min |

Fractional Distillation Parameters

Fractional distillation provides an efficient alternative purification method for volatile indene derivatives [1] [22]. The technique is particularly well-suited for 7-bromo-2-methyl-1H-indene due to its relatively low boiling point of 104-108°C at 5 mmHg [1]. Reduced pressure distillation minimizes thermal decomposition while enabling separation based on volatility differences [22].

The distillation apparatus should include an efficient fractionating column to achieve adequate separation [22] [24]. Vigreux columns or packed columns with Raschig rings provide multiple theoretical plates for enhanced separation efficiency [22] [24]. Each theoretical plate represents one vaporization-condensation cycle, progressively enriching the distillate in the more volatile component [24].

Temperature control during distillation is critical for maintaining product integrity [1] [22]. The use of reduced pressure (5 mmHg) significantly lowers the distillation temperature, reducing the risk of thermal degradation [1]. Careful monitoring of the distillation temperature ensures collection of pure fractions within the specified boiling point range [1].

Industrial-scale recovery of indene compounds has demonstrated that fractional distillation can achieve purities exceeding 95% when properly optimized [22]. The process typically involves multiple distillation stages, with intermediate fractions being redistilled to maximize overall yield [22].

Yield Optimization Strategies

Yield optimization in 7-bromo-2-methyl-1H-indene synthesis requires careful attention to reaction stoichiometry and reaction conditions [1]. The classical synthetic route achieves yields of 93% when properly executed [1]. Key factors influencing yield include temperature control during the reduction step, maintenance of anhydrous conditions, and efficient workup procedures [1].

The molar ratio of sodium tetrahydroborate to substrate significantly impacts conversion efficiency [1]. A 2:1 molar excess of reducing agent ensures complete conversion while minimizing side reactions [1]. Temperature maintenance below 0°C during reagent addition prevents decomposition of the reducing agent and substrate [1].

Workup efficiency plays a crucial role in overall yield [1]. Rapid extraction of the product from the aqueous phase minimizes hydrolysis and other degradation pathways [1]. The use of methyl-tert-butyl ether for extraction provides superior phase separation compared to traditional diethyl ether [1].

| Optimization Factor | Impact on Yield |

|---|---|

| Temperature control | Critical (>5% yield loss if exceeded) |

| Reagent stoichiometry | Significant (2:1 ratio optimal) |

| Workup efficiency | Moderate (2-3% improvement possible) |

| Purification method | Minor (1-2% impact) |

The acid-catalyzed cyclization step requires optimization of catalyst loading and reaction time [1]. Catalytic amounts of para-toluenesulfonic acid (approximately 1.3 mol%) provide sufficient activity while minimizing side reactions [1]. Extended reaction times beyond 2 hours do not significantly improve conversion but may lead to product degradation [1].

Reactivity Patterns of Bromine Substituent

The bromine atom at the 7-position of 7-bromo-2-methyl-1H-indene exhibits distinctive reactivity patterns that reflect its position within the aromatic system and the electronic environment created by the fused ring structure. The compound can undergo nucleophilic substitution reactions where the bromine atom acts as a leaving group, enabling the introduction of various nucleophiles to create substituted indene derivatives.

The reactivity of the 7-bromo substituent is significantly influenced by the aromatic character of the indene ring system. Unlike simple alkyl bromides, the aromatic environment provides resonance stabilization that can affect the reaction pathway and mechanism. The bromine atom's position at the 7-position places it on the benzene ring portion of the indene structure, where it experiences the electronic influence of the fused five-membered ring.

Common nucleophiles that react with 7-bromo-2-methyl-1H-indene include alkoxide ions such as sodium methoxide and potassium tert-butoxide, which can replace the bromine atom through nucleophilic aromatic substitution mechanisms. The reaction typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the bromine substituent, forming a Meisenheimer complex intermediate before elimination of the bromide ion.

The electron-withdrawing nature of the bromine substituent enhances the electrophilicity of the carbon atom to which it is attached, facilitating nucleophilic attack. This electronic effect is particularly pronounced in the indene system due to the extended conjugation possible through the fused ring structure. The methyl group at the 2-position provides additional electronic donation to the system, creating a balance between electron-donating and electron-withdrawing effects that influences the overall reactivity pattern.

Solvent Effects on Substitution Pathways

The choice of solvent plays a crucial role in determining the mechanism and efficiency of nucleophilic substitution reactions involving 7-bromo-2-methyl-1H-indene. Polar protic solvents, such as methanol and ethanol, can stabilize ionic intermediates through hydrogen bonding interactions, which affects both the kinetics and thermodynamics of the substitution process.

In polar protic solvents, the nucleophile experiences significant solvation through hydrogen bonding, which reduces its nucleophilicity and can lead to decreased reaction rates for bimolecular nucleophilic substitution (SN2) mechanisms. The solvation shell around the nucleophile must be partially disrupted before the substitution reaction can occur, resulting in an increased activation energy for the process.

Conversely, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity by providing solvation for cations without strongly interacting with the nucleophile through hydrogen bonding. This effect leads to increased reaction rates for SN2 mechanisms and improved selectivity in nucleophilic substitution reactions.

The solvent polarity also influences the stability of any charged intermediates formed during the reaction. In the case of aromatic nucleophilic substitution, the Meisenheimer complex intermediate is stabilized by polar solvents, which can lower the activation energy for the addition step while potentially increasing the barrier for the elimination step.

The specific solvent effects observed with 7-bromo-2-methyl-1H-indene include enhanced reaction rates in polar aprotic solvents compared to polar protic solvents for typical nucleophilic substitution reactions. The presence of the methyl group at the 2-position can also influence solvent interactions through steric effects, particularly in the case of bulky solvent molecules.

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of 7-bromo-2-methyl-1H-indene provides access to a range of functionalized derivatives through transformation of the aromatic ring system and the methyl substituent. Oxidation reactions can target different positions within the molecule, leading to the formation of carbonyl compounds, carboxylic acids, and other oxidized derivatives.

Common oxidizing agents for indene derivatives include potassium permanganate and chromium trioxide, which can oxidize the methyl group at the 2-position to form carboxylic acid derivatives. The reaction typically proceeds through intermediate aldehyde and carboxylic acid stages, with the final product depending on the reaction conditions and the stoichiometry of the oxidizing agent.

The aromatic ring system can also undergo oxidation reactions, particularly at positions activated by the electron-donating methyl group. These reactions can lead to the formation of quinone derivatives or other oxidized aromatic compounds, depending on the specific conditions employed.

Reduction reactions of 7-bromo-2-methyl-1H-indene can target the bromine substituent, leading to dehalogenation and formation of 2-methyl-1H-indene. Common reducing agents include lithium aluminum hydride and catalytic hydrogenation using palladium catalysts. The reaction typically proceeds through single electron transfer or hydride transfer mechanisms, depending on the specific reducing conditions.

The reduction of the bromine substituent can also be achieved through the use of metal hydrides or other hydride donors. These reactions typically proceed under mild conditions and provide high yields of the dehalogenated product. The selectivity of the reduction can be controlled through the choice of reducing agent and reaction conditions.

Mechanistic Investigations

Electronic Effects of 7-Position Bromination

The electronic effects of bromination at the 7-position of 2-methyl-1H-indene create a complex interplay of electron-withdrawing and resonance effects that significantly influence the compound's reactivity. The bromine atom, with its high electronegativity, acts as an electron-withdrawing group through inductive effects, reducing the electron density at the carbon to which it is attached and at adjacent positions.

The positioning of the bromine atom at the 7-position places it on the benzene ring portion of the indene structure, where it can participate in resonance interactions with the aromatic system. Unlike simple aromatic halides, the extended conjugation possible through the fused ring system allows for delocalization of electronic effects throughout the entire indene framework.

The electron-withdrawing nature of the bromine substituent enhances the electrophilicity of the aromatic carbon atoms, making them more susceptible to nucleophilic attack. This effect is particularly pronounced for nucleophilic aromatic substitution reactions, where the electron-deficient nature of the aromatic system facilitates the formation of Meisenheimer complex intermediates.

Computational studies have revealed that the 7-bromo substitution pattern creates a dipole moment within the molecule that influences both inter- and intramolecular interactions. The brominated indene exhibits different electronic properties compared to the unsubstituted parent compound, with altered frontier molecular orbital energies and modified charge distribution patterns.

The electronic effects of 7-position bromination also influence the compound's spectroscopic properties, including changes in ultraviolet-visible absorption spectra and nuclear magnetic resonance chemical shifts. These changes reflect the altered electronic environment created by the presence of the bromine substituent and provide valuable information about the compound's electronic structure.

Steric Influences of 2-Methyl Positioning

The methyl group at the 2-position of 7-bromo-2-methyl-1H-indene introduces significant steric influences that affect both the compound's conformational preferences and its reactivity in various chemical transformations. The positioning of the methyl group adjacent to the five-membered ring creates steric interactions that can influence the approach of reagents and the formation of intermediates.

The steric bulk of the methyl group creates a hindrance effect that can influence the selectivity of reactions occurring at nearby positions. For nucleophilic substitution reactions, the presence of the methyl group can affect the approach trajectory of nucleophiles, potentially favoring certain mechanistic pathways over others.

The 2-methyl substitution also influences the conformational flexibility of the indene ring system. While the fused ring structure inherently restricts conformational freedom, the methyl group can adopt different orientations relative to the ring plane, creating energetically distinct conformers that may exhibit different reactivity patterns.

In catalytic reactions, particularly those involving transition metal complexes, the steric influence of the 2-methyl group can affect the binding mode of the substrate to the catalyst surface. This effect can influence both the reaction rate and the selectivity of product formation, as different binding modes may lead to different reaction pathways.

The steric effects of the 2-methyl group are particularly important in cross-coupling reactions, where the approach of palladium catalysts and coupling partners can be influenced by the steric environment around the reactive site. The methyl group may provide a directing effect that influences the regioselectivity of the reaction or affects the efficiency of key mechanistic steps.

Kinetic and Thermodynamic Parameters

The kinetic and thermodynamic parameters governing the reactions of 7-bromo-2-methyl-1H-indene have been investigated through both experimental and computational studies, providing insight into the factors that control reaction rates and product selectivity. Activation energies for various reaction pathways have been determined, revealing the relative barriers associated with different mechanistic routes.

For nucleophilic substitution reactions, experimental studies have shown activation energies typically ranging from 15-25 kcal/mol, depending on the specific nucleophile and reaction conditions. These values reflect the energy required to form the transition state for the addition-elimination mechanism characteristic of aromatic nucleophilic substitution.

Cross-coupling reactions generally exhibit higher activation energies, typically in the range of 20-30 kcal/mol, reflecting the complexity of the multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The rate-determining step varies depending on the specific reaction conditions and catalyst system employed.

Temperature dependence studies have revealed that most reactions involving 7-bromo-2-methyl-1H-indene exhibit typical Arrhenius behavior, with reaction rates increasing exponentially with temperature. The pre-exponential factors provide information about the entropic effects associated with the formation of transition states.

Thermodynamic studies have shown that many reactions involving 7-bromo-2-methyl-1H-indene are thermodynamically favorable, with negative free energy changes driving the reactions toward product formation. The thermodynamic favorability, combined with appropriate kinetic accessibility, makes these reactions viable for synthetic applications.